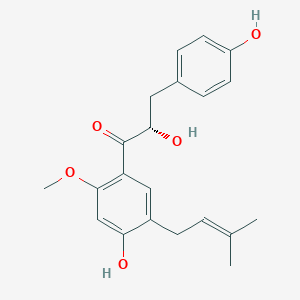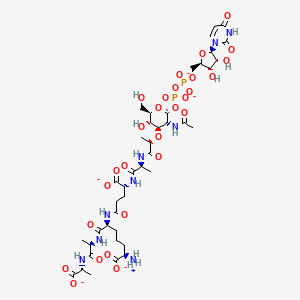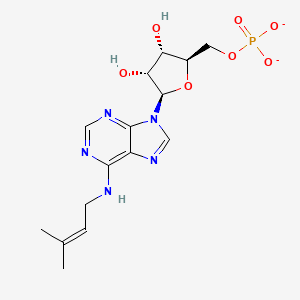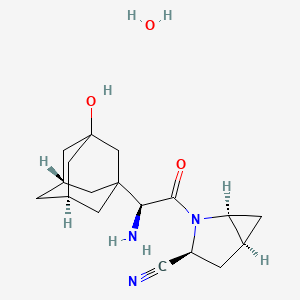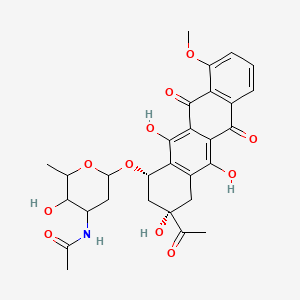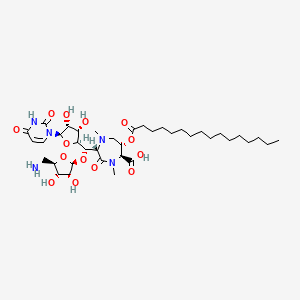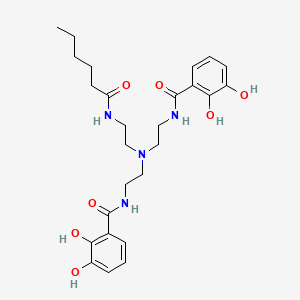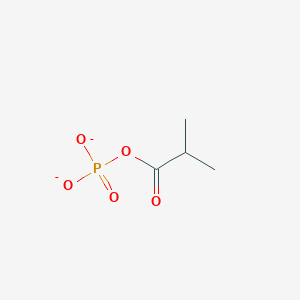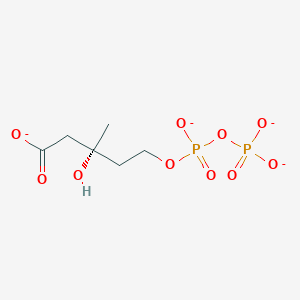
(R)-5-Diphosphomevalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Diphosphomevalonate is a key intermediate in the biosynthesis of isoprenoids, which are essential components in various biological processes. This compound plays a crucial role in the mevalonate pathway, a metabolic pathway responsible for the production of sterols, including cholesterol, and other isoprenoids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Diphosphomevalonate typically involves the phosphorylation of mevalonate. One common method includes the use of adenosine triphosphate (ATP) and a kinase enzyme to facilitate the transfer of phosphate groups to mevalonate, resulting in the formation of ®-5-Diphosphomevalonate.
Industrial Production Methods: In industrial settings, the production of ®-5-Diphosphomevalonate can be scaled up using biotechnological approaches. Microbial fermentation processes are often employed, where genetically engineered microorganisms are used to produce the compound efficiently. These microorganisms are designed to overexpress the enzymes involved in the mevalonate pathway, thereby increasing the yield of ®-5-Diphosphomevalonate.
Chemical Reactions Analysis
Types of Reactions: ®-5-Diphosphomevalonate undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Isomerization: The rearrangement of atoms within the molecule.
Common Reagents and Conditions:
Phosphorylation: Adenosine triphosphate (ATP) and kinase enzymes.
Hydrolysis: Water and specific hydrolase enzymes.
Isomerization: Isomerase enzymes.
Major Products Formed:
Phosphorylation: Formation of ®-5-Diphosphomevalonate.
Hydrolysis: Breakdown into mevalonate and inorganic phosphate.
Isomerization: Conversion to other isoprenoid intermediates.
Scientific Research Applications
®-5-Diphosphomevalonate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various isoprenoids and sterols.
Biology: Studied for its role in the mevalonate pathway and its impact on cellular processes.
Medicine: Investigated for its potential in developing cholesterol-lowering drugs and other therapeutic agents.
Industry: Utilized in the production of biofuels and other industrial chemicals through biotechnological processes.
Mechanism of Action
The mechanism of action of ®-5-Diphosphomevalonate involves its role as an intermediate in the mevalonate pathway. It is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are key building blocks for the synthesis of isoprenoids. These isoprenoids are involved in various cellular functions, including membrane structure, hormone regulation, and protein prenylation.
Comparison with Similar Compounds
Mevalonate: The precursor to ®-5-Diphosphomevalonate.
Isopentenyl Pyrophosphate (IPP): A downstream product in the mevalonate pathway.
Dimethylallyl Pyrophosphate (DMAPP): Another downstream product in the pathway.
Uniqueness: ®-5-Diphosphomevalonate is unique due to its specific role in the phosphorylation steps of the mevalonate pathway. Unlike its precursors and downstream products, it serves as a critical intermediate that bridges the gap between mevalonate and the production of isoprenoids.
Properties
Molecular Formula |
C6H10O10P2-4 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate |
InChI |
InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12)/p-4/t6-/m1/s1 |
InChI Key |
SIGQQUBJQXSAMW-ZCFIWIBFSA-J |
Isomeric SMILES |
C[C@@](CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O |
Canonical SMILES |
CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O |
Synonyms |
5-diphosphomevalonic acid mevalonate 5-diphosphate mevalonate pyrophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Calix[5]furan](/img/structure/B1264203.png)


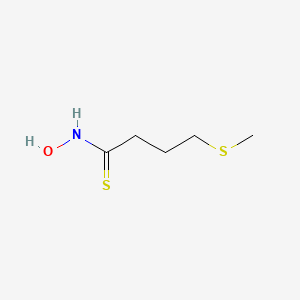
![2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)
